molecular formula C18H35N3O4 B1149491 L-Isoleucine, L-isoleucyl-L-isoleucyl- CAS No. 114148-95-7

L-Isoleucine, L-isoleucyl-L-isoleucyl-

Cat. No.: B1149491
CAS No.: 114148-95-7
M. Wt: 357.49
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucyl-L-isoleucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of L-isoleucine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-isoleucine by modifying metabolic pathways, such as the threonine metabolism pathway .

Chemical Reactions Analysis

Types of Reactions: L-isoleucyl-L-isoleucyl-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: L-isoleucyl-L-isoleucyl-L-isoleucine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: L-isoleucyl-L-isoleucyl-L-isoleucine is unique due to its tripeptide structure, which allows it to participate in specific biochemical interactions and exhibit distinct biological activities compared to its individual amino acid components .

Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQABUDWDUKJMB-LZXPERKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Reactant of Route 2
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Reactant of Route 3
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Reactant of Route 4
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Reactant of Route 5
L-Isoleucine, L-isoleucyl-L-isoleucyl-
Reactant of Route 6
Reactant of Route 6
L-Isoleucine, L-isoleucyl-L-isoleucyl-

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